![molecular formula C15H13N3O5S B2842966 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1787879-85-9](/img/structure/B2842966.png)
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is an intriguing organic molecule combining multiple functional groups, such as oxazolone, thiazolidine-dione, and azetidine, into a single structure. This combination provides unique chemical properties and potentially broad applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Route 1: : This route starts with the condensation of 2-aminobenzoic acid with oxalyl chloride to form the oxazolone ring. The resulting oxazolone derivative is then reacted with azetidin-3-one in the presence of a suitable base to form the intermediate. Finally, this intermediate undergoes cyclization with thiazolidine-2,4-dione under mild conditions to yield the desired compound.
Route 2: : Alternatively, the oxazolone derivative can be directly coupled with an azetidin-3-yl-thiazolidine-2,4-dione precursor using coupling agents like EDCI and DMAP under anhydrous conditions to produce the compound.
Industrial Production Methods
In an industrial setting, these synthetic routes are optimized for scalability and efficiency. Continuous flow reactions, where reactants are continuously pumped through a reactor, can be employed to enhance reaction rates and product yields. Additionally, using catalysts and specific solvents can further streamline the process.
化学反应分析
Types of Reactions
Oxidation: : The oxazolone ring is prone to oxidation reactions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : The compound can undergo reduction of the oxazolone ring using agents like lithium aluminum hydride (LiAlH₄) to produce reduced intermediates.
Substitution: : The compound's various functional groups make it susceptible to nucleophilic or electrophilic substitution reactions, especially on the thiazolidine-dione moiety.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, H₂SO₄ as catalyst.
Reduction: : LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Substitution: : Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under anhydrous conditions or with the help of catalysts like palladium.
Major Products
Oxidation: : Products include carboxylic acids or ketones depending on the conditions.
Reduction: : Reduced forms of the oxazolone or thiazolidine-dione.
Substitution: : Derivatives with modified functional groups providing enhanced or unique properties.
科学研究应用
Chemistry
The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules, useful in medicinal chemistry and material sciences.
Biology
In biological research, the compound can be used to study enzyme interactions and as a probe in biochemical assays due to its unique structure and reactivity.
Medicine
The compound holds potential as a lead molecule in drug discovery. Its multi-functional nature allows for diverse biological activities, making it a candidate for developing new therapeutics.
Industry
In industrial applications, the compound’s derivatives could be used in the development of new materials or as intermediates in the production of pharmaceuticals.
作用机制
The compound exerts its effects primarily through its interaction with biological targets like enzymes or receptors. The oxazolone and thiazolidine-dione moieties can act as key pharmacophores, interacting with specific sites on target proteins, modulating their activity. These interactions can influence various biological pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,5-dione
3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-2-yl)thiazolidine-2,4-dione
Uniqueness
Compared to its analogs, 3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione exhibits a unique combination of functional groups that provide distinct chemical reactivity and biological activity, making it a standout candidate for further research and development.
This detailed article should provide a solid foundation for anyone looking to understand or utilize the compound this compound in their work
属性
IUPAC Name |
3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-12(7-17-10-3-1-2-4-11(10)23-14(17)21)16-5-9(6-16)18-13(20)8-24-15(18)22/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRQTRZFQGTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
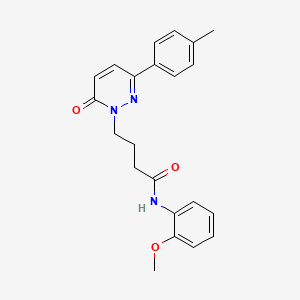
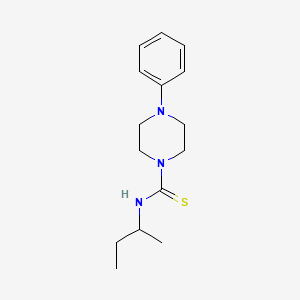
![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842888.png)
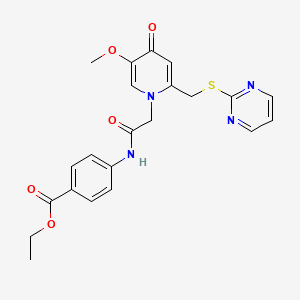
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)
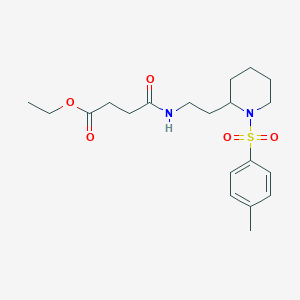
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)
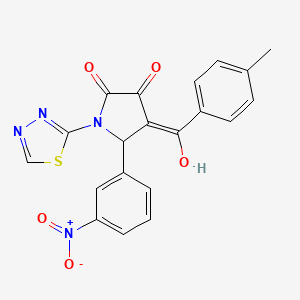
![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)
![2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B2842898.png)

![ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2842901.png)
![ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)
